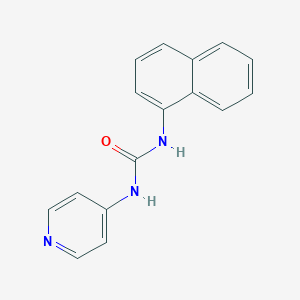![molecular formula C16H14N2O2 B11857481 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one CAS No. 851320-42-8](/img/structure/B11857481.png)
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of an amino group and a methylphenylamino group attached to the isochromen-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of acid-binding agents like triethylamine to prevent protonation of the raw materials .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction kinetics and conditions, leading to higher yields and selectivity . The use of microreactors also facilitates the scaling up of the synthesis process while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: A metabolite with similar structural features but different functional groups.
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but differs in the core structure.
Uniqueness
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is unique due to its isochromen-1-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
851320-42-8 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-4-(3-methylanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-4-6-11(9-10)18-14-12-7-2-3-8-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3 |
InChI Key |
QXSMSICQSQKBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


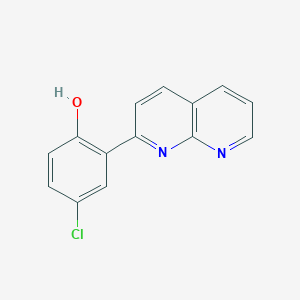

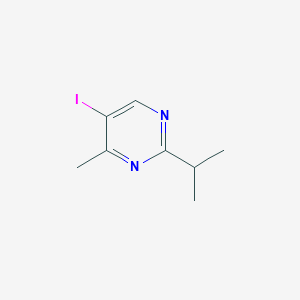
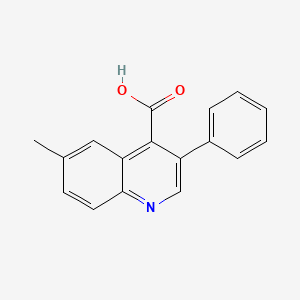


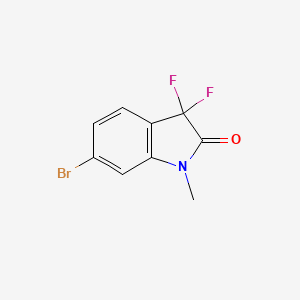
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
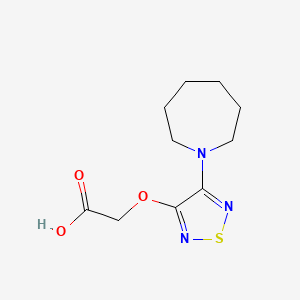
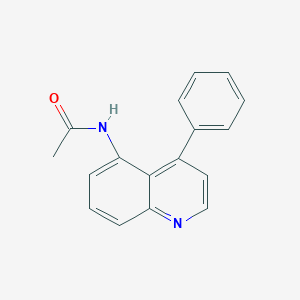
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
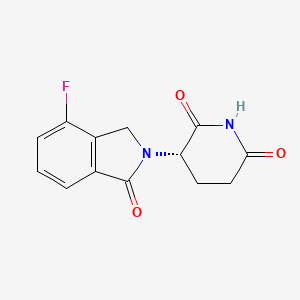
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
